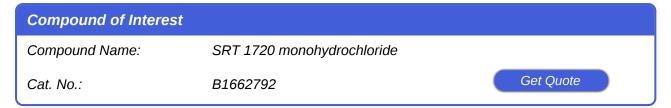


Application Notes and Protocols for Oral Gavage Administration of SRT1720 Monohydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of SRT1720 monohydrochloride, a specific activator of Sirtuin 1 (SIRT1). [1][2][3][4][5] SRT1720 has been investigated for its potential therapeutic benefits in agerelated diseases, metabolic disorders, and inflammation.[1][2][4][6][7]

Data Presentation

Table 1: Summary of Oral Gavage Protocols for SRT1720 in Mice



Study Focus	Mouse Model	SRT1720 Dose	Vehicle	Dosing Frequency & Duration	Reference
Aging and Lifespan	C57BL/6J	100 mg/kg body weight (formulated in diet)	AIN-93G standard or high-fat diet	Daily, from 6 months of age for remainder of life	[1]
Vascular Endothelial Dysfunction	B6D2F1	100 mg/kg body weight	40% PEG- 400/0.5% Tween- 80/59.5% deionized water	Daily oral gavage for 4 weeks	[8]
Obesity and Metabolism	ob/ob mice on high-fat diet	30 mg/kg and 100 mg/kg body weight	2% hydroxypropy I methylcellulo se + 0.2% dioctylsulfosu ccinate sodium salt	Once daily oral gavage for 18 days	[9]
Endotoxin- induced Fulminant Hepatitis	D- galactosamin e-sensitized mice	Not specified	Not specified	Not specified	[3]
Pneumosepsi s	Mice with Klebsiella pneumoniae infection	20 mg/kg body weight	10% DMSO in normal saline	Intraperitonea I injection prior to infection and 24h post- infection	[10]
Osteoarthritis	Mice with surgically	25 mg/kg body weight	0.2% DMSO in isotonic	Intraperitonea I injection	[11]





induced OA

saline

twice weekly until sacrifice

Table 2: Summary of Quantitative Effects of Oral SRT1720 Administration in Mice



Parameter	Effect of SRT1720	Mouse Model & Conditions	Reference
Lifespan	Significantly extended mean lifespan	C57BL/6J mice on standard and high-fat diets	[1]
Body Weight	Significantly reduced average body weight	C57BL/6J mice on high-fat diet	[1]
Body Fat Percentage	Significantly reduced	C57BL/6J mice on standard diet	[1]
Glucose Tolerance	Improved glucose disposal (reduced area under the curve in OGTT)	C57BL/6J mice on standard diet	[1]
Insulin Sensitivity	Enhanced insulin sensitivity	Obese rats and mice	[6]
Rotarod Performance	Significantly improved at 13 and 18 months of age	C57BL/6J mice on standard diet	[1]
Endothelium- Dependent Dilation	Restored in old mice	Old (29-32 mo) B6D2F1 mice	[8]
Aortic Superoxide Production	Normalized in old mice	Old (29-32 mo) B6D2F1 mice	[7][8]
NF-ĸB Activation (Aortic)	Normalized in old mice	Old (29-32 mo) B6D2F1 mice	[7][8]
Pro-inflammatory Cytokines (TNF-α)	Reduced in old mice	Old (29-32 mo) B6D2F1 mice	[3][7][8]

Experimental Protocols

Protocol 1: Preparation and Administration of SRT1720 via Oral Gavage

Methodological & Application





This protocol is a general guideline based on common practices in published studies.[8][9] Researchers should optimize the vehicle and dosage based on their specific experimental design.

Materials:

- SRT1720 monohydrochloride
- Vehicle (e.g., 40% PEG-400, 0.5% Tween-80 in deionized water; or 2% HPMC, 0.2% DOSS in water)
- Sterile water or saline
- Vortex mixer
- Sonicator (optional)
- Animal gavage needles (flexible or rigid, appropriate size for the animal)
- Syringes (1 mL or appropriate size)
- Animal scale

Procedure:

- Vehicle Preparation:
 - Prepare the chosen vehicle solution under sterile conditions. For example, to prepare the PEG-400/Tween-80 vehicle, mix 40 mL of PEG-400, 0.5 mL of Tween-80, and 59.5 mL of deionized water.
- SRT1720 Suspension Preparation:
 - Calculate the required amount of SRT1720 based on the desired dose (e.g., 100 mg/kg)
 and the number and weight of the animals.
 - Weigh the SRT1720 powder and add it to the appropriate volume of the vehicle to achieve the final desired concentration.



 Vortex the mixture vigorously until a homogenous suspension is formed. Sonication can be used to aid in suspension. Prepare fresh daily.

Animal Preparation:

- Weigh each animal accurately before dosing to calculate the precise volume of SRT1720 suspension to be administered.
- A brief period of fasting (4-6 hours) can be considered to ensure gastric emptying, which may improve absorption.[12]
- Oral Gavage Administration:
 - Gently restrain the mouse.
 - Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
 - Draw the calculated volume of the SRT1720 suspension into the syringe fitted with the gavage needle.
 - Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
 - Slowly dispense the suspension.
 - Gently remove the gavage needle.
 - Monitor the animal for any signs of distress after administration.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This protocol is adapted from studies assessing the metabolic effects of SRT1720.[1]

Materials:

- 30% Glucose solution (sterile)
- Blood glucose meter and test strips



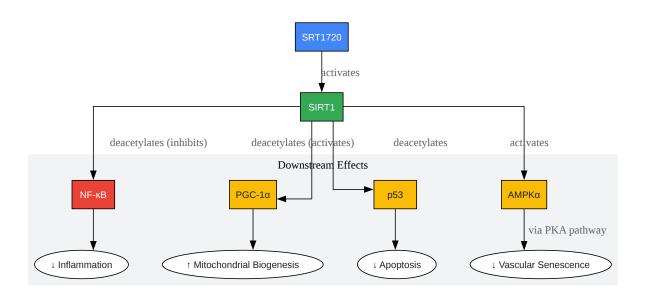
- · Lancets or tail-snip equipment
- Animal scale

Procedure:

- Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[1]
- · Baseline Blood Glucose:
 - Weigh the fasted mice.
 - Obtain a baseline blood sample (time 0) from the tail vein.
 - Measure and record the blood glucose level.
- Glucose Administration:
 - Administer a 30% glucose solution via oral gavage at a dose of 2 g/kg body weight.[1]
- Blood Glucose Monitoring:
 - Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[1]
 - Measure and record the blood glucose level at each time point.
- Data Analysis:
 - Plot the blood glucose levels over time for each group.
 - Calculate the area under the curve (AUC) to quantify glucose disposal.

Mandatory Visualization

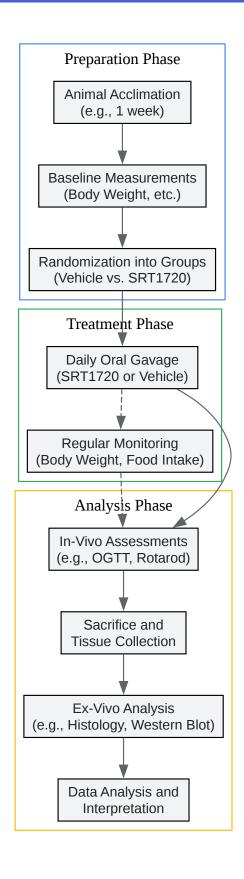




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Caption: SRT1720 activates SIRT1, leading to downstream effects on inflammation, metabolism, and cell fate.





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Caption: General experimental workflow for an in-vivo study of SRT1720 administered via oral gavage.

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